5-chloro-N-(4-hydroxyphenyl)-2-methoxybenzamide
Overview
Description
5-chloro-N-(4-hydroxyphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a hydroxyphenyl group at the N-position, and a methoxy group at the 2nd position of the benzamide structure
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant cytotoxicity against hl-60 cells . HL-60 cells are a human leukemia cell line, often used in cancer research .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit both hl-60 cell proliferation and nfĸb , a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Biochemical Pathways
Compounds with similar structures have been associated with the oxidative phosphorylation process in cancer cells, including nuclear factor- ĸappa b (nfĸb) and v-ki-ras2 kirsten rat sarcoma viral oncogene (kras) .
Pharmacokinetics
Similar compounds, such as laquinimod, are metabolized by the liver, with cytochrome p450 3a4 being the major enzyme responsible for the metabolism .
Result of Action
Similar compounds have been shown to exhibit significant cytotoxicity against hl-60 cells , indicating potential anti-cancer properties.
Action Environment
The crystal structure of similar compounds suggests that they form chains linked by o–h⃛n and c–h⃛o hydrogen bonds, with one intramolecular n–h⃛o hydrogen bond existing, which stabilizes the conformation of the molecule . This suggests that the compound’s action could be influenced by factors that affect these bonds, such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-hydroxyphenyl)-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-aminophenol.
Amide Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-aminophenol to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and catalysts efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-hydroxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-N-(4-hydroxyphenyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Analytical Chemistry: Utilized as a reference compound in analytical methods to study similar structures.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-hydroxyphenyl)-2-methoxy-N-methylbenzamide: Similar structure with a methyl group at the N-position.
5-chloro-N-(4-hydroxyphenyl)-2-methoxy-N-ethylbenzamide: Similar structure with an ethyl group at the N-position.
5-chloro-N-(4-hydroxyphenyl)-2-methoxy-N-propylbenzamide: Similar structure with a propyl group at the N-position.
Uniqueness
5-chloro-N-(4-hydroxyphenyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, hydroxyphenyl, and methoxy groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-N-(4-hydroxyphenyl)-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-7-2-9(15)8-12(13)14(18)16-10-3-5-11(17)6-4-10/h2-8,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWKROTXDIBOLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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